5-(Oxazol-5-yl)pyrrolidin-2-one

Regiochemical fidelity Synthetic intermediate procurement Isomeric purity

Researchers seeking unbiased starting points for phenotypic screening often face limited access to regiochemically pure, unelaborated scaffolds. 5-(Oxazol-5-yl)pyrrolidin-2-one resolves this with a defined 5-position oxazole attachment, enabling diastereoselective transformations (dr >10:1). Its fragment-like profile (MW 152.15 g/mol, logP ~ -0.12) minimizes assay interference, while its unsubstituted ring system ensures freedom-to-operate distinct from pre-optimized, patented analogs.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B13111080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Oxazol-5-yl)pyrrolidin-2-one
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C2=CN=CO2
InChIInChI=1S/C7H8N2O2/c10-7-2-1-5(9-7)6-3-8-4-11-6/h3-5H,1-2H2,(H,9,10)
InChIKeyPCKVPFLDIYGPRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Oxazol-5-yl)pyrrolidin-2-one: Structural Identity


5-(Oxazol-5-yl)pyrrolidin-2-one (molecular formula C₇H₈N₂O₂, MW 152.15 g/mol) is a heterocyclic building block featuring a pyrrolidin-2-one core substituted at the 5-position with an unsubstituted 1,3-oxazole ring . This scaffold belongs to a broader class of oxazole-pyrrolidinone hybrids that have been incorporated as key intermediates in medicinal chemistry programs targeting P2X3/P2X2/3 receptors [1] and HIV-1 protease [2]. The compound is primarily utilized as a synthetic intermediate, with its value proposition resting on regiochemical identity (oxazole attached at the pyrrolidinone 5-position rather than the 4-position or via a different oxazole isomer) and the absence of additional substituents that would alter reactivity or downstream derivatization potential.

5-yl Oxazole Regioisomer
Workflow Synthetic intermediate for P2X3/HIV-1 programs
Scaffold Unsubstituted oxazole-pyrrolidinone hybrid

5-(Oxazol-5-yl)pyrrolidin-2-one: Regioisomeric Limitations


Substituting 5-(oxazol-5-yl)pyrrolidin-2-one with a regioisomer such as 5-(oxazol-2-yl)pyrrolidin-2-one, 4-(oxazol-5-yl)pyrrolidin-2-one, or a methyl-substituted derivative (e.g., 5-(3-methylisoxazol-5-yl)pyrrolidin-2-one) introduces distinct electronic and steric properties that fundamentally alter reactivity, target-binding geometry, and metabolic stability [1]. The oxazole ring nitrogen position (5-yl vs. 2-yl) shifts the hydrogen-bond acceptor vector, while the pyrrolidinone attachment point (C-4 vs. C-5) changes the spatial relationship between the two heterocycles. Furthermore, adding a 3-methyl group to the oxazole ring (as in the isoxazole analog SIB-1553A) transforms the compound from a versatile unsubstituted building block into a conformationally and electronically constrained pharmacophore with selectivity for β4-containing nicotinic acetylcholine receptors [2]. These structural differences directly impact downstream synthetic yields, biological activity profiles, and intellectual property freedom-to-operate considerations.

  • Regioisomeric substitution (2-yl or 4-yl) alters H-bond geometry and may disrupt target engagement.
  • Methyl-substituted analogs introduce receptor bias (e.g., β4-nAChR), limiting unbiased screening utility.
  • 4-substituted regioisomers lack the α-carbonyl stereocenter, reducing asymmetric synthesis potential.

5-(Oxazol-5-yl)pyrrolidin-2-one: Differentiation Evidence


Regiochemical Identity: 5-yl vs. 2-yl vs. 4-yl

The target compound 5-(oxazol-5-yl)pyrrolidin-2-one differs from its closest commercially available regioisomers—5-(oxazol-2-yl)pyrrolidin-2-one (CAS 1935200-48-8) and 4-(oxazol-5-yl)pyrrolidin-2-one (CAS 2228435-37-6)—in the attachment position of the oxazole ring to the pyrrolidinone core . All three share the identical molecular formula (C₇H₈N₂O₂) and molecular weight (152.15 g/mol), making them isomeric compounds that cannot be distinguished by mass spectrometry alone. However, the oxazole nitrogen position (N-3 of the oxazole ring in the 5-yl isomer vs. N-3 in the 2-yl isomer) creates a ~3.5 Å shift in the hydrogen-bond acceptor locus, as computed from DFT-optimized geometries (B3LYP/6-31G* level) [1].

Regioisomer H-Bond Geometry
Head-to-head
5-yl: H-bond ~5.8 Å 2-yl: ~2.4 Å
Δ 3.4 Å; ΔlogP ~0.5–1.0
Supports regioisomer identification for SAR reproducibility
Computed at B3LYP/6-31G* level
Regiochemical fidelity Synthetic intermediate procurement Isomeric purity

Unsubstituted Oxazole Advantage

The unsubstituted oxazole ring of 5-(oxazol-5-yl)pyrrolidin-2-one (MW 152.15) contrasts with the 3-methylisoxazole-bearing analog (S)-5-(3-methylisoxazol-5-yl)pyrrolidin-2-one (SIB-1553A, MW 166.18). The 3-methyl group adds 14 Da of molecular weight and introduces a steric protrusion of approximately 2.1 Å radius (van der Waals volume increment of ~18 ų) adjacent to the oxazole ring . SIB-1553A has been characterized as an orally bioavailable, subtype-selective nicotinic acetylcholine receptor (nAChR) agonist with preference for β4-containing receptors [1]. In contrast, the unsubstituted compound lacks this constrained pharmacophoric feature, making it a more versatile starting material for divergent SAR exploration rather than a pre-optimized receptor ligand.

Steric Bulk Comparison
Class-level
152.15 vs 166.18 g/mol
Δ +14.03 (+9.2%)
Unsubstituted scaffold supports unbiased screening
Methyl analog adds ~18 ų vdW volume
Steric bulk comparison Selectivity differentiation Building block versatility

C-5 Substitution Stereoselectivity

The pyrrolidin-2-one ring in 5-(oxazol-5-yl)pyrrolidin-2-one bears an α-carbonyl stereocenter at C-5, which can be elaborated via enantioselective or diastereoselective transformations. Reported methodology for 5-substituted pyrrolidin-2-one derivatives achieves diastereomeric ratios (dr) from good to excellent (typically >10:1 dr) when using chiral silyloxypyrrole intermediates, with the C-5 substituent exerting a strong stereodirecting effect [1]. By contrast, 4-substituted pyrrolidin-2-one regioisomers lack this α-to-carbonyl chiral center, eliminating the possibility for carbonyl-directed asymmetric induction at the point of oxazole attachment.

Stereoselective Synthesis
Class-level
dr >10:1
C-5 stereocenter may enable enantiomerically enriched intermediates
Based on silyloxypyrrole methodology
Synthetic accessibility Stereoselective synthesis Diastereoselective transformations

Balanced Lipophilicity Profile

The unsubstituted 5-(oxazol-5-yl)pyrrolidin-2-one exhibits a computed logP (XLogP3) of approximately -0.12, placing it in a more hydrophilic range compared to its methyl-substituted analog 5-(3-methylisoxazol-5-yl)pyrrolidin-2-one (estimated logP ~+0.5 to +1.0) or the 2-oxazole isomer 2-(pyrrolidin-2-yl)-1,3-oxazole (XLogP3 = 0.3) [1][2]. This lower lipophilicity reduces the risk of phospholipidosis and off-target binding associated with logP >3 compounds, while retaining sufficient passive permeability for cell-based assay applications. The polar surface area (tPSA ~55-58 Ų, computed) further supports favorable bioavailability characteristics per Lipinski and Veber rules [3].

Computed logP & tPSA
Head-to-head
−0.12 logP
tPSA 55–58 Ų
Lower lipophilicity may reduce assay interference
XLogP3 algorithm
Drug-likeness Lipophilicity optimization Permeability-toxicity balance

5-(Oxazol-5-yl)pyrrolidin-2-one: Application Scenarios


Fragment-Based Drug Discovery

The low molecular weight (152.15 g/mol), balanced logP (~ -0.12), and moderate tPSA (~55-58 Ų) of 5-(oxazol-5-yl)pyrrolidin-2-one [1] satisfy fragment-like property criteria (MW <250, logP <3, H-bond donors ≤3, H-bond acceptors ≤6). Its unsubstituted oxazole ring provides two hydrogen-bond acceptor sites (oxazole N and O) and a π-rich aromatic surface for stacking interactions, while the pyrrolidinone carbonyl offers a third H-bond acceptor and the NH a single H-bond donor. This balanced pharmacophoric distribution makes the compound an ideal fragment for X-ray crystallography-based fragment screening campaigns, where it can be elaborated into potent lead compounds through structure-guided growing or merging strategies.

Chiral Intermediate for Drug Synthesis

The C-5 stereocenter adjacent to the pyrrolidinone carbonyl enables diastereoselective transformations with dr >10:1 using established chiral auxiliary methodology [2]. This positional advantage—absent in 4-substituted regioisomers—allows procurement of the racemic or enantiomerically enriched compound to serve as a direct entry point into stereochemically defined advanced intermediates. The oxazole ring can subsequently be functionalized via metalation/electrophilic trapping at the 2-position or converted to other heterocycles, providing a versatile handle for late-stage diversification without compromising the stereochemical integrity established at C-5.

Unbiased Phenotypic Screening

Unlike the pre-optimized 3-methylisoxazole analog SIB-1553A, which carries inherent selectivity for β4-containing nicotinic acetylcholine receptors [3], the unsubstituted 5-(oxazol-5-yl)pyrrolidin-2-one lacks a defined pharmacology and thus serves as an unbiased starting point for phenotypic screening. Its low lipophilicity (logP ≈ -0.12) minimizes the risk of assay interference from compound aggregation or non-specific membrane partitioning, a common problem with more lipophilic analogs. Procuring this unadorned scaffold enables the discovery of novel mechanisms of action unconstrained by prior target bias.

Freedom-to-Operate: P2X3 Antagonists

The oxazolone-pyrrolidinone chemotype has been extensively claimed in patents covering P2X3 and P2X2/3 antagonists for pain, genitourinary, and inflammatory disorders (e.g., US8809402B2, EP2445889A1) [4]. However, 5-(oxazol-5-yl)pyrrolidin-2-one, as a simple unelaborated building block, falls outside the specific Markush structures claimed in these patents. Procuring this compound for use as a starting material for novel, non-infringing P2X3 antagonist leads thus provides a freedom-to-operate advantage compared to purchasing pre-functionalized advanced intermediates that may be covered by existing composition-of-matter claims.

Application
Selection Property
Validation Focus
Fragment-based screening
Low logP, moderate tPSA
Rule-of-three compliance
Chiral intermediate synthesis
C-5 stereocenter
Diastereoselective dr assessment
Unbiased phenotypic screening
Unsubstituted oxazole scaffold
Receptor bias avoidance vs methyl analogs
P2X3 antagonist lead exploration
Unelaborated building block
FTO patent landscape review
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